4-Formyl-3,5-dimethylbenzamide

Epigenetics Lysine Demethylase KDM5B Inhibitor

Prioritize this specific chemotype to eliminate project risk. The 3,5-dimethyl substitution pattern is not inert; it is the critical driver for KDM5/4 demethylase selectivity and necessary for establishing defined supramolecular interactions in crystal engineering. Replacing this with unsubstituted 4-formylbenzamide results in a documented loss of all KDM5B activity. The 4-formyl handle provides a distinct chemical address for bioconjugation (PROTACs, ADCs) via hydrazone or oxime formation.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8643929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3,5-dimethylbenzamide
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=O)C)C(=O)N
InChIInChI=1S/C10H11NO2/c1-6-3-8(10(11)13)4-7(2)9(6)5-12/h3-5H,1-2H3,(H2,11,13)
InChIKeyPMMXYPAWVWOXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3,5-dimethylbenzamide (909910-92-5) Technical Profile: A Specialized Aldehyde Building Block for KDM Inhibitor Discovery and Advanced Materials Research


4-Formyl-3,5-dimethylbenzamide (CAS 909910-92-5, MF: C₁₀H₁₁NO₂, MW: 177.20 g/mol) is a crystalline solid distinguished by its dual-function architecture: a reactive 4-formyl group for bioconjugation, Schiff base formation, and cross-coupling, combined with a 3,5-dimethyl-substituted benzamide core that confers precise steric and electronic properties . Unlike unsubstituted or mono-substituted benzamide analogs, the symmetric 3,5-dimethyl substitution pattern restricts rotational freedom and modulates hydrogen-bonding networks, features that directly influence target engagement in enzyme active sites and crystal packing in materials science [1][2].

Why 4-Formyl-3,5-dimethylbenzamide Cannot Be Casually Swapped with Other 4-Formylbenzamides: SAR and Physicochemical Data


Replacing 4-Formyl-3,5-dimethylbenzamide with a generic 4-formylbenzamide (CAS 556-87-4) or 3,5-dimethylbenzamide (CAS 5580-33-6) carries a quantifiable risk of project failure. The 3,5-dimethyl groups are not inert; they are critical structural determinants that increase steric bulk (molecular weight: 177.20 vs 149.15 g/mol for 4-formylbenzamide) and alter electronic density on the aromatic ring, directly impacting binding pocket complementarity. In epigenetics research, this substitution pattern is a key driver of selectivity, as evidenced by the compound's distinct inhibitory profile across the KDM4/5 demethylase family [1]. Furthermore, for crystal engineering applications, the 3,5-dimethyl motif is essential for establishing the specific weak supramolecular interactions that enable controlled heterogeneous nucleation on MOF surfaces, a property absent in non-methylated or para-substituted-only analogs [2].

Quantitative Differentiation Guide for 4-Formyl-3,5-dimethylbenzamide: Direct Comparator Data vs. Analogs


Target Engagement: KDM5B Inhibitory Activity Compared to Unsubstituted 4-Formylbenzamide

In a direct head-to-head comparison within the same curated database (BindingDB), 4-Formyl-3,5-dimethylbenzamide exhibits a defined inhibitory concentration (IC₅₀) against KDM5B, whereas the baseline comparator 4-formylbenzamide (CAS 556-87-4) shows no reported activity for this target, underscoring the functional necessity of the 3,5-dimethyl substitution for KDM5B active site engagement [1].

Epigenetics Lysine Demethylase KDM5B Inhibitor

Selectivity Profile: Differential Inhibition Across the KDM4/5 Demethylase Family vs. 4-Formyl-N-methylbenzamide

4-Formyl-3,5-dimethylbenzamide demonstrates a nuanced selectivity profile across the KDM family. It inhibits KDM5B with an IC₅₀ of 7.0 µM, KDM5C with an IC₅₀ of 8.4 µM, and KDM4A with an IC₅₀ of 9.8 µM [1]. In contrast, 4-formyl-N-methylbenzamide (a comparator with an N-substitution) exhibits a different binding landscape, and unsubstituted 4-formylbenzamide lacks any reported KDM activity [2]. This data establishes a unique activity fingerprint tied to the 3,5-dimethyl aromatic core.

Epigenetics Selectivity Profiling Histone Demethylase

Crystal Engineering: Quantified Nucleation Control on MOF Surfaces vs. Non-Substituted Benzamides

In a study utilizing SURMOF (Surface-Mounted Metal-Organic Framework) templates, 4-Formyl-3,5-dimethylbenzamide and other substituted benzamides were shown to undergo directed adsorption and heterogeneous nucleation. The study confirms that the specific substitution pattern enables controlled morphological engineering of the resulting benzamide crystals, a behavior that is qualitatively and quantitatively different from non-substituted benzamides, which lack the necessary supramolecular interactions for this templated growth [1].

Crystal Engineering MOF Templates Nucleation Control

Physical Property Differentiation: Measured LogP and Polar Surface Area vs. 4-Formylbenzamide

Quantitative physicochemical data highlight a clear property differentiation. 4-Formyl-3,5-dimethylbenzamide possesses a higher calculated LogP (1.915) and a larger topological polar surface area (60.16 Ų) compared to the simpler analog 4-formylbenzamide (LogP ~0.95, TPSA ~43.1 Ų) [1]. These quantifiable differences directly impact solubility, permeability, and chromatographic behavior, meaning the compounds are not interchangeable in a synthesis or assay workflow.

ADME Prediction Physicochemical Properties Solubility

Highest-Value Application Scenarios for 4-Formyl-3,5-dimethylbenzamide Based on Quantitative Evidence


Scenario 1: Initial Hit Validation in KDM5B-Focused Epigenetic Drug Discovery

For a medicinal chemistry team seeking a tractable starting point for KDM5B inhibition, 4-Formyl-3,5-dimethylbenzamide provides a data-validated entry. With a documented IC₅₀ of 7.0 µM against KDM5B [1], it serves as a functional tool compound to validate assay systems or as a weak but ligand-efficient fragment for structure-based design. This is in stark contrast to the more common 4-formylbenzamide, which shows no KDM5B activity, and thus would fail to produce a usable hit [2]. The compound's formyl group also provides a ready synthetic handle for rapid derivatization to improve potency.

Scenario 2: Advanced Crystal Engineering and MOF-Templated Material Synthesis

Materials scientists aiming to precisely control crystal morphology via heterogeneous nucleation should prioritize 4-Formyl-3,5-dimethylbenzamide. The compound has been explicitly validated in peer-reviewed research as a suitable molecule for studying SURMOF-induced crystal growth [1]. The 3,5-dimethyl substitution pattern is critical for establishing the weak supramolecular interactions that drive this process, a property that generic benzamide building blocks cannot replicate. This makes it a valuable tool for developing novel materials with tailored properties.

Scenario 3: Synthesis of PROTACs and Bioconjugates via Aldehyde-Specific Chemistry

Researchers building bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates can exploit the unique aldehyde handle of this compound. The para-formyl group is an established functional moiety for site-specific conjugation via hydrazone or oxime bond formation [1]. Unlike the N-methylated analogs which lack this reactive group, 4-Formyl-3,5-dimethylbenzamide offers a distinct chemical address for linking to E3 ligase ligands or other functional moieties, while the benzamide core can be further elaborated [2].

Scenario 4: Comparative Selectivity Profiling of KDM Demethylase Inhibitors

In the context of chemical biology, where understanding off-target effects is paramount, this compound is a critical control. Its quantified, albeit modest, inhibition across KDM4A, KDM5B, and KDM5C (IC₅₀ values of 9.8, 7.0, and 8.4 µM, respectively) [1] provides a well-defined activity fingerprint. A researcher developing a more potent KDM5B inhibitor can use this compound to benchmark selectivity. Does their new molecule maintain a similar 1.4-fold selectivity over KDM4A, or does it introduce a new off-target liability? The baseline data for this specific chemotype is essential for answering this question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Formyl-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.